N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide
Overview
Description
N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide, also known as FABP4 inhibitor, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide inhibitor works by inhibiting the activity of this compound, a protein that plays a crucial role in lipid metabolism and inflammation. This compound binds to fatty acids and transports them to various organs and tissues. Inhibition of this compound reduces the transport of fatty acids, leading to improved insulin sensitivity, reduced inflammation, and improved lipid metabolism.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism in various animal models. It has also been found to have neuroprotective effects and potential anti-cancer properties. This compound inhibitor has been shown to reduce atherosclerotic plaque formation in mice and improve glucose tolerance in diabetic mice.
Advantages and Limitations for Lab Experiments
One of the advantages of N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide inhibitor is its selectivity towards this compound, which reduces the risk of off-target effects. This compound inhibitor has also been shown to have good bioavailability and pharmacokinetic properties. However, one of the limitations of this compound inhibitor is its relatively low potency, which may require higher doses for therapeutic applications.
Future Directions
Future research on N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide inhibitor could focus on improving its potency and selectivity towards this compound. It could also explore the potential therapeutic applications of this compound inhibitor in other diseases such as Alzheimer's disease and cancer. Additionally, research could investigate the use of this compound inhibitor in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, this compound inhibitor is a promising compound with potential therapeutic applications in various diseases. Its inhibition of this compound activity leads to improved insulin sensitivity, reduced inflammation, and improved lipid metabolism. While this compound inhibitor has advantages such as good bioavailability and pharmacokinetic properties, its relatively low potency may require higher doses for therapeutic applications. Future research could focus on improving its potency and exploring its potential therapeutic applications in other diseases.
Scientific Research Applications
N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, obesity, and atherosclerosis. It has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism. This compound inhibitor has also been found to have neuroprotective effects and potential anti-cancer properties.
properties
IUPAC Name |
N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-propoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S2/c1-2-11-25-16-6-4-3-5-15(16)17(24)21-18-22-23-19(27-18)26-12-13-7-9-14(20)10-8-13/h3-10H,2,11-12H2,1H3,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFZKPYHFRPBAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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